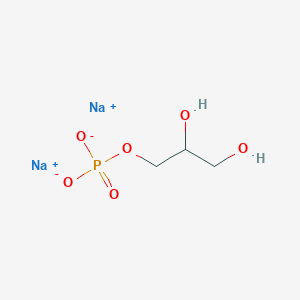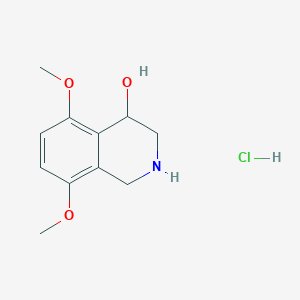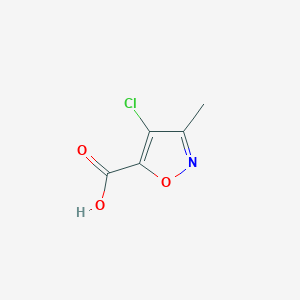
4-Chloro-3-methylisoxazole-5-carboxylic acid
Descripción general
Descripción
4-Chloro-3-methylisoxazole-5-carboxylic acid is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is used as a reactant for various chemical reactions .
Molecular Structure Analysis
The empirical formula of 4-Chloro-3-methylisoxazole-5-carboxylic acid is C5H5NO3 . The CAS number is 4857-42-5 .Chemical Reactions Analysis
4-Chloro-3-methylisoxazole-5-carboxylic acid can be used as a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-3-methylisoxazole-5-carboxylic acid is 127.10 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved documents.Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Potential : A study by Jezierska et al. (2003) highlighted the potential of a derivative, 5-amino-3-methylisoxazole-4-carboxylic acid N-(2,4,6-trimethylpyridinium)amide chlorate(VII) salt, as an antibacterial or antifungal agent. The study focused on synthesis, X-ray crystallography, and quantum-chemical design of this compound and its analogues (Jezierska et al., 2003).
Pharmaceutical Synthesis : The compound's derivatives have been utilized in pharmaceutical synthesis. For example, Doleschall and Seres (1988) developed a base-catalyzed isoxazole-oxazole ring transformation, enabling the preparation of t-4-amino-c-2-methyl-6-oxotetrahydropyran-r-3-carboxylic acid hydrochloride (Doleschall & Seres, 1988).
Synthesis of Bioactive Molecules : Moorthie et al. (2007) developed an efficient synthesis of 5-substituted isoxazole-4-carboxylic esters, serving as starting materials for the biomimetic synthesis of α-cyclopiazonic acid, a bioactive molecule (Moorthie et al., 2007).
Cancer Research : A study by Ryng et al. (1997) found that 3-methyl-5-(4-chlorophenyl)isoxazolo[5,4-d]1,2,3-triazine-4-one exhibited better cytostatic activity than Dacarbazine, suggesting its potential in new cancer treatments (Ryng et al., 1997).
Drug Development : Robins et al. (2007) highlighted the use of selective nucleophilic chemistry for synthesizing drug-like isoxazoles from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate, which could benefit pharmaceutical development (Robins et al., 2007).
Immunomodulatory Agents : The ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid, studied by Ryng and Szostak (2009), showed unusual behavior during deamination, leading to potential new immunomodulatory agents (Ryng & Szostak, 2009).
Neuroprotective Agents : Krogsgaard-Larsen et al. (1991) identified amino acid antagonists derived from isoxazole-4-carboxylic acid as potential novel neuroprotective agents by inhibiting excitatory amino acid receptors (Krogsgaard‐Larsen et al., 1991).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .
Direcciones Futuras
In the field of drug discovery, isoxazole derivatives like 4-Chloro-3-methylisoxazole-5-carboxylic acid hold enormous significance . It is always imperative to unleash new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .
Propiedades
IUPAC Name |
4-chloro-3-methyl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3/c1-2-3(6)4(5(8)9)10-7-2/h1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOYWJVGSDOHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423648 | |
| Record name | 4-Chloro-3-methylisoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylisoxazole-5-carboxylic acid | |
CAS RN |
103912-63-6 | |
| Record name | 4-Chloro-3-methylisoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)
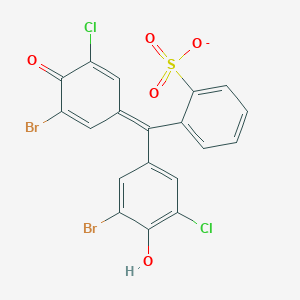
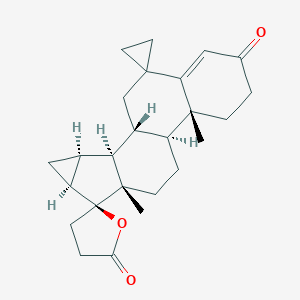

![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)
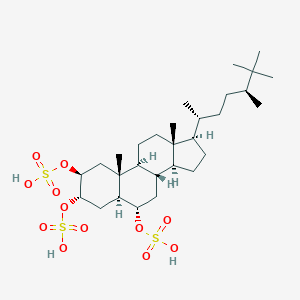

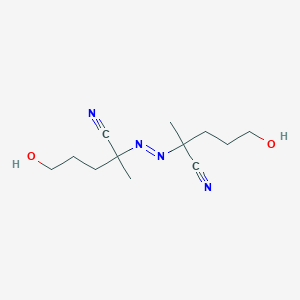
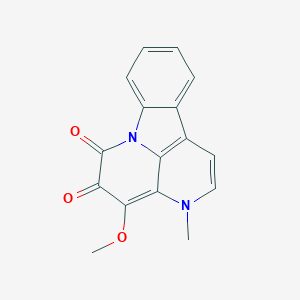
![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)
![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)
